molecular formula C11H15F3N2O4 B130534 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate CAS No. 222159-87-7

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

Cat. No. B130534
M. Wt: 296.24 g/mol
InChI Key: LJWKDXOJBJSKTA-UHFFFAOYSA-N
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Description

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate, or 5-APB, is a psychoactive compound that belongs to the family of substituted phenethylamines. It is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. 5-APB has been used for both recreational and scientific purposes, and its effects on the body have been well-studied.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Trifluoroacetylation Studies : The trifluoroacetylation of pyrrole derivatives, including those similar to 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate, has been observed under specific conditions. For instance, the trifluoroacetylation at the β position of the pyrrole ring was studied, demonstrating interesting behaviors in electrophilic substitution reactions (Imuro & Hanafusa, 1976).

  • Reactions with Diketones : Reactions involving 2,4-diketones and similar pyrrole derivatives have been explored. These studies are relevant in understanding the chemical properties and potential applications of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione derivatives (Butler & George, 1993).

  • Corrosion Inhibition : Certain 1H-pyrrole-2,5-dione derivatives have been investigated as potential corrosion inhibitors for metals, a property that might be relevant to 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione derivatives as well (Zarrouk et al., 2015).

Synthesis of Novel Compounds

  • Novel Derivative Synthesis : The synthesis of new pyrrole derivatives, including transformations of pyrrolo[3,2-c]pyridines, can shed light on the versatile synthetic applications of compounds like 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione (Voskresenskii et al., 2006).

  • Annulation Techniques : Innovative approaches to synthesize pyrrolo[3,2-c]pyridine-2,3-diones, known as 5-azaisatins, through annulation of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones, offer insights into the potential for creating diverse structures from pyrrole-2,5-diones (Kobelev et al., 2019).

  • Cyclization Reactions : Studies on cyclization reactions of β-enamino imides with cinnamaldehydes to produce pyrrolo[3,4-b]pyridine-5,7-diones illustrate the complex chemical reactions possible with pyrrole derivatives (Jiang & Yan, 2016).

Applications in Material Science

  • Corrosion Inhibition Research : The use of 1H-pyrrole-2,5-dione derivatives in corrosion science, particularly as inhibitors in hydrochloric acid medium, can be linked to potential applications of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione in material protection (Zarrouk et al., 2015).

properties

IUPAC Name

1-(5-aminopentyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.C2HF3O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;3-2(4,5)1(6)7/h4-5H,1-3,6-7,10H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWKDXOJBJSKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632591
Record name Trifluoroacetic acid--1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

CAS RN

222159-87-7
Record name Trifluoroacetic acid--1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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